molecular formula C16H20BrNO3 B13113517 tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate

tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate

Cat. No.: B13113517
M. Wt: 354.24 g/mol
InChI Key: KNTUTLQYPQUTQP-UHFFFAOYSA-N
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Description

tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a carbamate functional group

Preparation Methods

The synthesis of tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate involves several steps. One common method includes the reaction of 4-bromophenyl isocyanate with tert-butyl 3-oxocyclobutylcarbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Chemical Reactions Analysis

tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group allows it to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

tert-Butyl(1-(4-bromophenyl)-3-oxocyclobutyl)(methyl)carbamate can be compared with similar compounds such as:

Properties

Molecular Formula

C16H20BrNO3

Molecular Weight

354.24 g/mol

IUPAC Name

tert-butyl N-[1-(4-bromophenyl)-3-oxocyclobutyl]-N-methylcarbamate

InChI

InChI=1S/C16H20BrNO3/c1-15(2,3)21-14(20)18(4)16(9-13(19)10-16)11-5-7-12(17)8-6-11/h5-8H,9-10H2,1-4H3

InChI Key

KNTUTLQYPQUTQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC(=O)C1)C2=CC=C(C=C2)Br

Origin of Product

United States

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